molecular formula C10H13ClFNO B594131 2-Fluoroephedrone Hydrochloride

2-Fluoroephedrone Hydrochloride

Cat. No.: B594131
M. Wt: 217.67 g/mol
InChI Key: VQPJZZKUYWXXOY-UHFFFAOYSA-N
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Description

2-Fluoromethcathinone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant properties. It is a fluorine-substituted derivative of methcathinone, which is structurally related to amphetamines. This compound has gained attention due to its psychoactive effects and potential for abuse. It is often found in products marketed as “bath salts” or "plant food" .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoromethcathinone (hydrochloride) typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluorophenylacetone.

    Amine Addition: The 2-fluorophenylacetone is reacted with methylamine under controlled conditions to form the intermediate 2-fluoromethcathinone.

    Hydrochloride Formation: The intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for 2-Fluoromethcathinone (hydrochloride) are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoromethcathinone (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

2-Fluoromethcathinone (hydrochloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoromethcathinone (hydrochloride) involves the inhibition of monoamine transporters, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects similar to those of amphetamines. The compound’s molecular targets include the dopamine transporter, serotonin transporter, and norepinephrine transporter .

Comparison with Similar Compounds

    3-Chloromethcathinone (3-CMC): Similar in structure but with a chlorine atom instead of fluorine.

    4-Fluoromethcathinone (4-FMC): Similar but with the fluorine atom in the para position.

    Mephedrone: A well-known synthetic cathinone with similar stimulant effects.

Uniqueness: 2-Fluoromethcathinone (hydrochloride) is unique due to its specific substitution pattern, which influences its pharmacological profile and potency. The presence of the fluorine atom in the ortho position enhances its ability to cross the blood-brain barrier and interact with monoamine transporters .

Properties

IUPAC Name

1-(2-fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c1-7(12-2)10(13)8-5-3-4-6-9(8)11;/h3-7,12H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPJZZKUYWXXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1F)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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